N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
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Overview
Description
The compound “N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a pyridazine ring, a benzodioxole group, and a fluorobenzamide group . The benzodioxole group is known to be present in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxole and naphthalene moieties are not coplanar, indicating a non-planar overall structure . Further structural details are not available in the retrieved data.Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with fluorine atoms in specific positions on benzamide structures can exhibit significant antimicrobial activity. A study involving microwave-induced synthesis of fluorobenzamides, including structures similar to the query compound, demonstrated antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of a fluorine atom was essential for enhancing the antimicrobial activity of these compounds (Desai, Rajpara, & Joshi, 2013).
Neurological Research
Fluorobenzamide analogs have been synthesized for the purpose of neurological research, specifically for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains using positron emission tomography (PET). This study highlights the potential of such compounds in exploring brain functions and disorders (Fujinaga et al., 2012).
Anti-inflammatory Research
Another study focused on the synthesis and activity of 6-amino-2,4-lutidine derivatives, structurally related to benzamides, which demonstrated potential as non-acidic anti-inflammatory compounds. These findings suggest that similar structures might have applications in developing treatments for inflammation-related conditions (Robert et al., 1994).
Antiviral Research
Compounds with benzamide structures have also been investigated for their potential as inhibitors of viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase. This research is crucial for developing novel antiviral drugs that target specific viral life cycle stages (Cheng et al., 2010).
Cardiac Imaging
Benzamide analogs, including those with fluorine substitutions, have been evaluated for myocardial perfusion imaging with PET. These studies are important for advancing cardiac diagnostic methods and understanding heart disease at a molecular level (Mou et al., 2012).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target(s) and modulating their activity .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit certain enzymes, potentially affecting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and a clear understanding of its mode of action, it’s difficult to predict its potential effects .
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S/c21-13-3-1-2-12(8-13)20(27)23-17-6-7-19(25-24-17)30-10-18(26)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRRKPAXCNKUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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